molecular formula C11H21IO B13297149 1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane

1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane

Cat. No.: B13297149
M. Wt: 296.19 g/mol
InChI Key: FTBHQNDTVBBXLX-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound with a complex structure It is characterized by the presence of an iodomethyl group, a methyl group, and a propan-2-yloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methyl-1-(propan-2-yloxy)cyclohexane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. The reactions are often conducted in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.

Scientific Research Applications

1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals or as a probe to investigate biochemical pathways.

    Industry: Used in the production of specialty chemicals, including intermediates for the synthesis of agrochemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but lacks the methyl group at the 3-position.

    1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(Chloromethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness

1-(Iodomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. This unique reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-(iodomethyl)-3-methyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C11H21IO/c1-9(2)13-11(8-12)6-4-5-10(3)7-11/h9-10H,4-8H2,1-3H3

InChI Key

FTBHQNDTVBBXLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CI)OC(C)C

Origin of Product

United States

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